![molecular formula C10H16N2O2 B3274927 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione CAS No. 6173-83-7](/img/structure/B3274927.png)
5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione
説明
5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione, also known as levetiracetam, is a widely used antiepileptic drug. It was first approved by the FDA in 1999 for the treatment of partial onset seizures in adults with epilepsy. Since then, it has been proven to be effective in treating various types of seizures in both adults and children.
作用機序
The exact mechanism of action of 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dionem is not fully understood. However, it is believed to work by binding to a specific protein called synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters in the brain. By binding to SV2A, 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dionem may modulate the release of neurotransmitters, thereby reducing the likelihood of seizures.
Biochemical and Physiological Effects:
Levetiracetam is well-tolerated and has a favorable safety profile. It is rapidly absorbed after oral administration and has a bioavailability of approximately 100%. It is not metabolized by the liver and is primarily excreted unchanged in the urine. The half-life of 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dionem is approximately 6-8 hours in adults and 7-10 hours in children.
実験室実験の利点と制限
One of the main advantages of 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dionem is its broad spectrum of activity against various types of seizures. It is also well-tolerated and has a low potential for drug interactions. However, one limitation of 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dionem is its high cost compared to other antiepileptic drugs.
将来の方向性
There are several future directions for the research and development of 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dionem. One area of interest is the potential use of 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dionem in the treatment of other neurological disorders such as migraine, neuropathic pain, and anxiety disorders. Another area of interest is the development of new formulations of 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dionem that may improve its pharmacokinetic properties and reduce its cost. Finally, further research is needed to fully understand the mechanism of action of 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dionem and its potential for the treatment of other neurological disorders.
科学的研究の応用
Levetiracetam has been extensively studied for its efficacy in the treatment of epilepsy. It has been shown to be effective in reducing the frequency and severity of seizures in both adults and children. In addition to its antiepileptic properties, 5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dionem has also been investigated for its potential use in the treatment of other neurological disorders such as migraine, neuropathic pain, and anxiety disorders.
特性
IUPAC Name |
5-methyl-5-(4-methylpent-3-enyl)imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)5-4-6-10(3)8(13)11-9(14)12-10/h5H,4,6H2,1-3H3,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPGBUSXZURCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C(=O)NC(=O)N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-(4-methylpent-3-en-1-yl)imidazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。